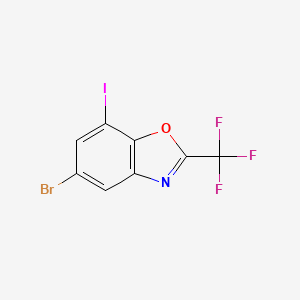

5-Bromo-7-iodo-2-(trifluoromethyl)-1,3-benzoxazole

説明

特性

分子式 |

C8H2BrF3INO |

|---|---|

分子量 |

391.91 g/mol |

IUPAC名 |

5-bromo-7-iodo-2-(trifluoromethyl)-1,3-benzoxazole |

InChI |

InChI=1S/C8H2BrF3INO/c9-3-1-4(13)6-5(2-3)14-7(15-6)8(10,11)12/h1-2H |

InChIキー |

CRCNTBSMGYGZAL-UHFFFAOYSA-N |

正規SMILES |

C1=C(C=C(C2=C1N=C(O2)C(F)(F)F)I)Br |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-iodo-2-(trifluoromethyl)-1,3-benzoxazole typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination and iodination of a benzoxazole derivative, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of 5-Bromo-7-iodo-2-(trifluoromethyl)-1,3-benzoxazole may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.

化学反応の分析

Types of Reactions

5-Bromo-7-iodo-2-(trifluoromethyl)-1,3-benzoxazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.

Oxidation: Often requires oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Utilize palladium catalysts and appropriate ligands under inert atmosphere conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoxazole derivatives, while coupling reactions can produce biaryl compounds.

科学的研究の応用

5-Bromo-7-iodo-2-(trifluoromethyl)-1,3-benzoxazole has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials such as organic semiconductors and light-emitting diodes.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

作用機序

The mechanism by which 5-Bromo-7-iodo-2-(trifluoromethyl)-1,3-benzoxazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine and iodine atoms can participate in halogen bonding, influencing the compound’s binding affinity and selectivity.

類似化合物との比較

Comparison with Structural Analogs

Substituted Benzoxazoles

Key Compounds ():

| CAS No. | Compound Name | Substituents | Structural Similarity |

|---|---|---|---|

| 5676-56-2 | 5-Bromo-2-methyl-1,3-benzoxazole | Br (C5), CH3 (C2) | 0.91 |

| 151230-42-1 | 6-Bromo-2-methylbenzo[d]oxazole | Br (C6), CH3 (C2) | 0.95 |

| 1803837-92-4 | 4-Bromo-2-ethylbenzo[d]oxazole | Br (C4), C2H5 (C2) | 0.92 |

Analysis :

- Electronic Effects : The trifluoromethyl group in the target compound introduces strong electron-withdrawing effects, enhancing electrophilicity compared to methyl/ethyl substituents in analogs. This increases reactivity in Suzuki-Miyaura couplings or SNAr reactions .

- Stability : Trifluoromethyl groups improve thermal and oxidative stability relative to alkyl substituents, as seen in analogs like 5-Bromo-2-methyl-1,3-benzoxazole .

Heterocyclic Derivatives with Sulfonyl/Indazole Moieties

Oxazosulfyl ():

- Formula : C15H11F3N2O5S2

- Key Features : Pyridine-linked sulfonyl groups, trifluoromethylsulfonyl substituent.

- Properties :

- Hydrogen bond acceptors: 10 (vs. ~4–6 in the target compound).

- Topological polar surface area (TPSA): 124 Ų (higher than benzoxazole analogs, suggesting reduced membrane permeability).

Comparison :

- The target compound lacks sulfonyl groups, reducing TPSA and improving lipophilicity for CNS-targeting applications.

- Trifluoromethyl at C2 (target) vs. trifluoromethylsulfonyl (Oxazosulfyl) results in distinct electronic profiles, with the latter being more electron-deficient .

Indazole Derivatives ():

| CAS No. | Compound Name | Substituents | Similarity |

|---|---|---|---|

| 1428234-73-4 | 7-Bromo-5-(trifluoromethyl)-1H-indazole | Br (C7), CF3 (C5) | 0.88 |

Analysis :

Benzofuran and Dihydropyrazolo-oxazole Analogs

5-Bromo-2,7-dimethyl-3-(3-methyl-phenylsulfonyl)-1-benzofuran ():

- Features : Sulfonyl and methyl groups on a benzofuran core.

- Comparison : Benzofuran’s oxygen atom is less electronegative than benzoxazole’s nitrogen, reducing dipole moments. The sulfonyl group enhances solubility but may limit blood-brain barrier penetration compared to the target compound’s halogens .

7-Bromo-2-methyl-2,3-dihydropyrazolo[5,1-b]oxazole ():

- Features : Partially saturated pyrazolo-oxazole ring with bromine.

- Comparison: The non-aromatic dihydro structure reduces conjugation, lowering thermal stability. Methyl at C2 offers minimal steric hindrance compared to the target’s trifluoromethyl group .

Research Implications

- The iodine and trifluoromethyl groups in the target compound make it a superior candidate for catalytic cross-coupling reactions compared to methyl/bromo-substituted benzoxazoles .

- Its lower TPSA compared to sulfonyl-containing analogs (e.g., Oxazosulfyl) suggests better bioavailability for drug development .

生物活性

5-Bromo-7-iodo-2-(trifluoromethyl)-1,3-benzoxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant research findings.

Molecular Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C7H3BrINO |

| Molecular Weight | 323.91 g/mol |

| IUPAC Name | 5-bromo-7-iodo-1,3-benzoxazole |

| InChI Key | VVXGARUGVSECOU-UHFFFAOYSA-N |

The presence of both bromine and iodine atoms contributes to the compound's unique electronic and steric properties, influencing its reactivity and interactions with biological targets.

1. Antimicrobial Activity

Research indicates that 5-Bromo-7-iodo-2-(trifluoromethyl)-1,3-benzoxazole exhibits antimicrobial properties against various pathogens. A study reported its effectiveness against Xanthomonas oryzae with a minimum inhibitory concentration (MIC) of 47.6 mg/L, and against Xanthomonas citri with an MIC of 36.8 mg/L .

Table: Antimicrobial Activity Data

| Pathogen | MIC (mg/L) |

|---|---|

| Xanthomonas oryzae | 47.6 |

| Xanthomonas citri | 36.8 |

The compound's mechanism of action involves the up-regulation of succinate dehydrogenase (SDH), which plays a crucial role in oxidative phosphorylation, leading to inhibited bacterial reproduction .

2. Antiviral Activity

In addition to its antimicrobial effects, this compound has demonstrated antiviral activity . It showed protective effects against tobacco mosaic virus (TMV), with inhibition rates reaching up to 54.41% at certain concentrations . This suggests that modifications in the chemical structure can enhance antiviral efficacy.

Table: Antiviral Activity Data

| Compound | Protective Activity (%) |

|---|---|

| 5-Bromo-7-iodo-2-(trifluoromethyl)-1,3-benzoxazole | 54.41 |

3. Anticancer Activity

The compound has also been investigated for its anticancer properties . Benzoxazole derivatives, including this compound, have shown cytotoxic effects on various cancer cell lines such as breast (MCF-7), lung (A549), and prostate (PC3) cancer cells . The specific mechanisms may involve interference with cell cycle regulation and apoptosis pathways.

The biological activity of 5-Bromo-7-iodo-2-(trifluoromethyl)-1,3-benzoxazole can be attributed to its ability to interact with key molecular targets such as enzymes and receptors involved in essential cellular processes:

- Antimicrobial Mechanism: Inhibition of enzymes critical for bacterial cell wall synthesis.

- Antiviral Mechanism: Disruption of viral replication processes.

- Anticancer Mechanism: Induction of apoptosis in cancer cells through modulation of signaling pathways.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in drug discovery and development:

- Bacterial Infections: The compound's ability to inhibit bacterial growth positions it as a candidate for developing new antibiotics.

- Viral Infections: Its antiviral properties suggest potential use in treating viral diseases, particularly those caused by TMV.

- Cancer Therapeutics: The cytotoxic effects observed in various cancer cell lines indicate its potential role as an anticancer agent.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。